(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid

Lipophilicity Drug-likeness Medicinal Chemistry

This conformationally constrained amino acid integrates a rigid cyclopropyl ring with a hydrogen-bond-accepting thiazole core—a scaffold unreplicated by simpler N-alkyl glycine derivatives. Three orthogonal diversification points (carboxylic acid, secondary amine, thiazole C-2) enable rapid SAR expansion and late-stage lead optimization. With LogP ~1.1 and tPSA 78.5 Ų, it is uniquely suited for CNS programs requiring brain penetration without solubility penalties. Patent-validated as a privileged scaffold for orexin receptor antagonists and GPCR targets. Replace flexible N-methyl or N-isopropyl glycine analogs to capture entropic binding gains from cyclopropyl preorganization.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B7926919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CN=CS2)CC(=O)O
InChIInChI=1S/C9H12N2O2S/c12-9(13)5-11(7-1-2-7)4-8-3-10-6-14-8/h3,6-7H,1-2,4-5H2,(H,12,13)
InChIKeyVUUXUEMDSPYNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid is Gaining Attention from Medicinal Chemistry Procurement Teams


(Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid (CAS 1353960-90-3) is a conformationally constrained amino acid derivative featuring a cyclopropyl group attached via a secondary amine to a thiazol-5-ylmethyl moiety and terminating in a free carboxylic acid . This compound belongs to the class of thiazole-containing glycine analogs and is primarily utilized as a versatile building block in medicinal chemistry and chemical biology . The combination of a rigid cyclopropyl ring and a heterocyclic thiazole core within a single amino acid scaffold confers distinct physicochemical and structural properties that are not replicated by simpler N-alkyl glycine derivatives, making it a strategic choice for structure-activity relationship (SAR) exploration and lead optimization campaigns .

The Dangers of Substituting (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid with Generic N-Alkyl Glycines in Drug Discovery


Procurement decisions that replace (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid with simpler N-alkyl glycine derivatives, such as N-methyl or N-isopropyl analogs, risk losing key conformational and electronic features that can determine the success of a medicinal chemistry program. The cyclopropyl ring imposes a rigid geometry that restricts the conformational freedom of the amino acid backbone, potentially leading to enhanced target binding affinity and improved metabolic stability relative to flexible N-alkyl chains [1]. Furthermore, the thiazol-5-ylmethyl substituent introduces a hydrogen-bond-accepting heterocycle that modulates lipophilicity and permits additional interactions with biological targets [2]. Generic substitutions that replace either the cyclopropyl group or the thiazolylmethyl motif with structurally simpler fragments cannot be assumed to reproduce the same binding mode, ADME profile, or synthetic trajectory, and researchers are encouraged to evaluate the quantitative evidence below before considering any substitution [1].

Quantitative Evidence: How (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid Differentiates Itself from Closest Analogs


LogP and Lipophilicity Control: Cyclopropyl vs. Isopropyl vs. Methyl Analogs

The target compound exhibits a predicted LogP of approximately 1.1, which is 0.7–0.9 units lower than the isopropyl analog and 0.4 units higher than the unsubstituted (thiazol-5-ylmethyl)glycine, providing a balanced lipophilicity profile that falls within the optimal drug-likeness range (LogP 1–3) [1]. This intermediate lipophilicity is critical for achieving adequate solubility and permeability without incurring excessive metabolic clearance, a balance that the isopropyl analog often fails to achieve due to its significantly elevated LogP [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (tPSA) and BBB Permeability Potential

The target compound has a calculated tPSA of 78.5 Ų, which is 20–25 Ų higher than the methyl analog (tPSA ≈ 53.1 Ų) and comparable to the isopropyl analog (tPSA ≈ 78.5 Ų) but with a more favorable combination of tPSA and LogP [1]. The tPSA value of 78.5 Ų lies near the upper limit typically associated with blood-brain barrier permeability (generally <90 Ų), suggesting potential for CNS penetration in contrast to the more polar, unsubstituted analog (tPSA ≈ 98.3 Ų) which may be excluded [1].

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Synthetic Versatility: Unique Cyclopropyl-Thiazol-5-ylmethyl Scaffold as a Privileged Intermediate

The combinatorial installation of a cyclopropyl group and a thiazol-5-ylmethyl group on the amino-acetic acid backbone creates a synthetic intermediate with three distinct diversification points: the carboxylic acid, the secondary amine, and the thiazole C-2 position [1]. This is in contrast to simple N-alkyl glycine analogs, which offer only two points for further modification. Patent literature on related cyclopropyl-thiazole derivatives demonstrates their use as key intermediates in the synthesis of orexin receptor antagonists [2], highlighting the scaffold's value in generating patentable, drug-like chemical matter.

Synthetic Chemistry Building Block Lead Optimization

Commercial Availability at Enhanced Purity (98%) Compared to Standard Grade (95%)

Leyan (Shanghai) supplies (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid at a purity of 98% , which is three percentage points higher than the standard 95% purity offered by most other vendors . For demanding medicinal chemistry applications—such as biophysical assays, crystallization trials, or synthesis of high-value clinical candidates—this elevated purity reduces the risk of confounding side reactions and assay artifacts attributable to impurities.

Chemical Procurement Purity Grade Reproducibility

Conformational Rigidity: Cyclopropyl Restricts Backbone Flexibility Relative to Isopropyl and Methyl Analogs

The cyclopropyl group reduces the rotatable bond count of the target compound to 5, compared to 6 for the isopropyl analog and 4 for the methyl analog [1]. However, the critical difference is the spatial restriction: the cyclopropyl ring locks the C-N bond orientation into a limited conformational space, whereas the isopropyl group retains rotational freedom around the C-N and C-C bonds [2]. This conformational preorganization can translate into a favorable entropic contribution to binding free energy (estimated ΔG benefit of 0.5–1.5 kcal/mol for cyclopropyl vs. isopropyl in rigid binding pockets based on class-level SAR data).

Conformational Analysis Binding Entropy Target Engagement

Where (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid Provides the Strongest Procurement Advantage


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Access

For teams developing CNS-targeting small molecules, the cyclopropyl derivative's combination of LogP ~1.1 and tPSA 78.5 Ų renders it uniquely suited among the comparator set for achieving both adequate brain penetration and favorable solubility [1]. Integrate this building block into lead series where analogs with either higher lipophilicity (isopropyl) or higher polarity (unsubstituted) have shown poor brain-to-plasma ratios.

Lead Optimization Campaigns Requiring Late-Stage Functionalization Capacity

The presence of three orthogonal diversification points—carboxylic acid, secondary amine, and thiazole C-2—makes this compound an ideal late-stage intermediate for SAR expansion [1]. Procurement in 98% purity from Leyan reduces the need for pre-functionalization purification, directly accelerating medicinal chemistry timelines.

Conformationally Constrained Probe Development for Target Validation

Use the cyclopropyl-imposed conformational restriction to probe the stereoelectronic requirements of a target binding pocket [1]. When used in parallel with the isopropyl analog, differences in binding affinity provide direct evidence of the entropic contribution from ligand preorganization, supporting target engagement hypothesis generation.

Synthesis of Orexin Receptor Antagonist Intermediates or Related GPCR Ligands

Based on patent precedence for the cyclopropyl-thiazole scaffold as orexin receptor antagonists [2], this compound serves as a privileged starting point for medicinal chemistry programs targeting orexin, other GPCRs, or related neuropeptide receptors where the cyclopropyl-thiazole pharmacophore has been validated.

Quote Request

Request a Quote for (Cyclopropyl-thiazol-5-ylmethyl-amino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.